

Independent Validation of the Published Synthesis of Dmp-543: A Comparative Guide

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Compound of Interest

Compound Name: Dmp-543

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This guide provides a comprehensive analysis of the published synthesis of **Dmp-543**, a notable acetylcholine release enhancer. The primary aim is to offer an objective comparison based on the original synthesis and to highlight the current status of its independent validation within the scientific community. All data and protocols are derived from peer-reviewed literature.

Overview of Dmp-543 Synthesis

The synthesis of **Dmp-543**, chemically known as 10,10-bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone, was first detailed in a 2000 publication in The Journal of Organic Chemistry by Pesti et al.^{[1][2]}. This synthesis is a multi-step process starting from 2-fluoro-4-methylpyridine and anthrone. As of the latest literature review, no formal independent validation of this specific synthetic route has been published. Therefore, this guide will present the data from the original publication as the primary reference.

Data Presentation: Published Synthesis Route

The following table summarizes the key transformations and reported yields for the synthesis of **Dmp-543** as described by Pesti et al.^[1].

Table 1: Summary of Key Steps and Yields in the Published Synthesis of **Dmp-543**

Step	Reaction Description	Starting Materials	Key Reagents and Conditions	Product	Reported Yield (%)
1	Chlorination	2-Fluoro-4-methylpyridine	N-Chlorosuccinimide (NCS), Benzoyl Peroxide (BPO), CCl ₄ , reflux	4-(Chloromethyl)-2-fluoropyridine	Not Isolated
2	Hydrolysis	Crude 4-(chloromethyl)-2-fluoropyridine	Potassium carbonate (K ₂ CO ₃), Water, reflux	(2-Fluoro-4-pyridinyl)methanol	65-70 (over 2 steps)
3	Mesylation	(2-Fluoro-4-pyridinyl)methanol	Methanesulfonyl chloride (MsCl), Triethylamine (Et ₃ N), THF, 0 °C	(2-Fluoro-4-pyridinyl)methyl mesylate	~95 (crude)
4	Bisalkylation	Anthrone	(2-Fluoro-4-pyridinyl)methyl mesylate, Lithium tert-butoxide (LiO-t-Bu), Sodium iodide (NaI), THF, 40-50 °C	Dmp-543	55
Overall	Four-step synthesis	2-Fluoro-4-methylpyridine, Anthrone	-	Dmp-543	~37

Experimental Protocols from the Original Publication

The following protocols are adapted from the experimental section of the primary literature^[1].

Synthesis of (2-Fluoro-4-pyridinyl)methanol (Steps 1 & 2)

A suspension of 2-fluoro-4-methylpyridine, N-chlorosuccinimide, and benzoyl peroxide in carbon tetrachloride is heated to reflux for 18 hours. After cooling and filtration, the solvent is removed under reduced pressure. The resulting crude 4-(chloromethyl)-2-fluoropyridine is then subjected to hydrolysis by refluxing with aqueous potassium carbonate for one hour. The aqueous solution is washed with heptane, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated to yield (2-fluoro-4-pyridinyl)methanol.

Synthesis of (2-Fluoro-4-pyridinyl)methyl mesylate (Step 3)

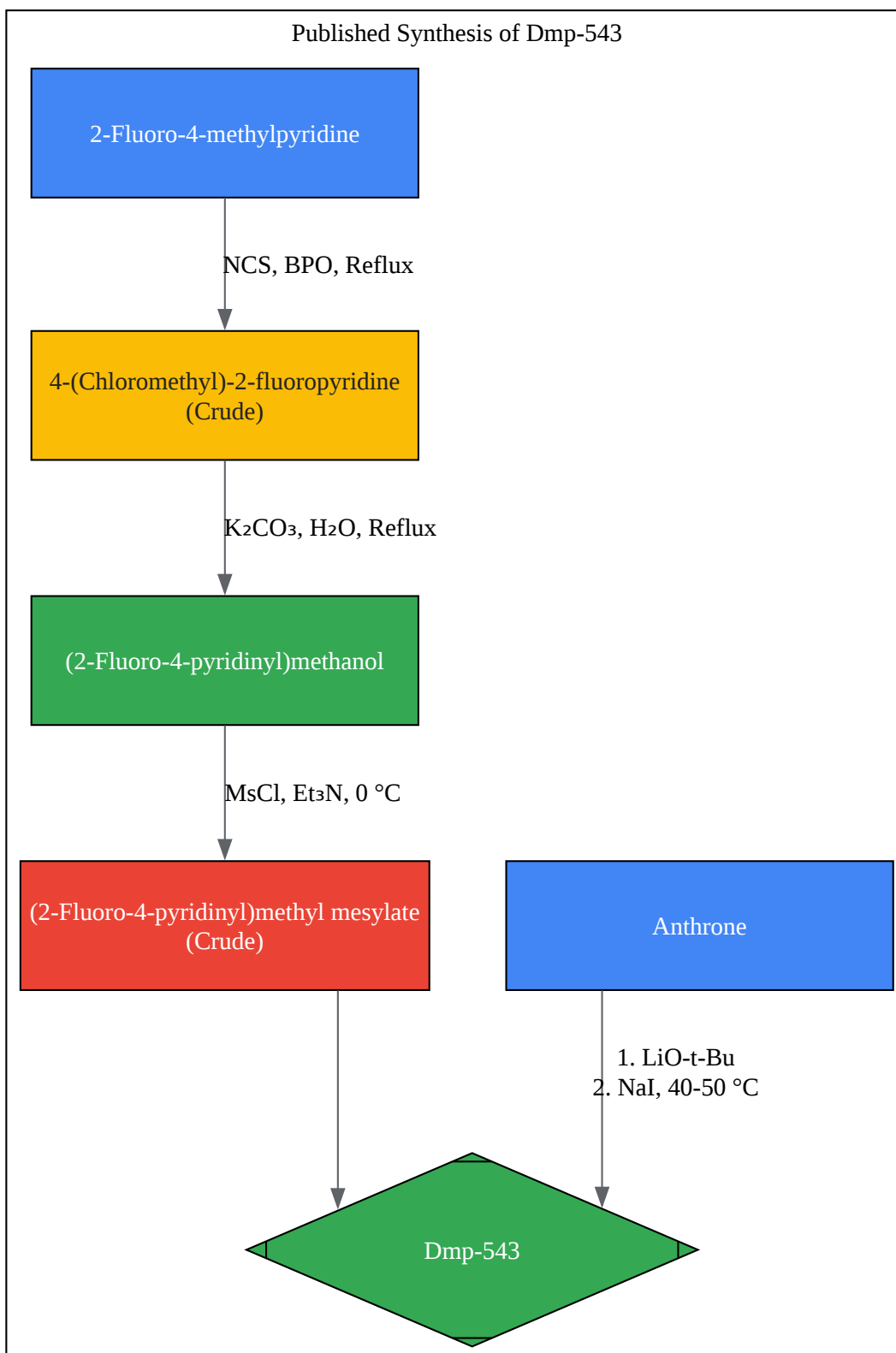
To a cooled (0 °C) solution of (2-fluoro-4-pyridinyl)methanol and triethylamine in tetrahydrofuran (THF), methanesulfonyl chloride is added dropwise. The reaction is stirred at 0 °C for one hour. The resulting mixture is filtered to remove triethylamine hydrochloride, and the filtrate containing the mesylate is used directly in the next step.

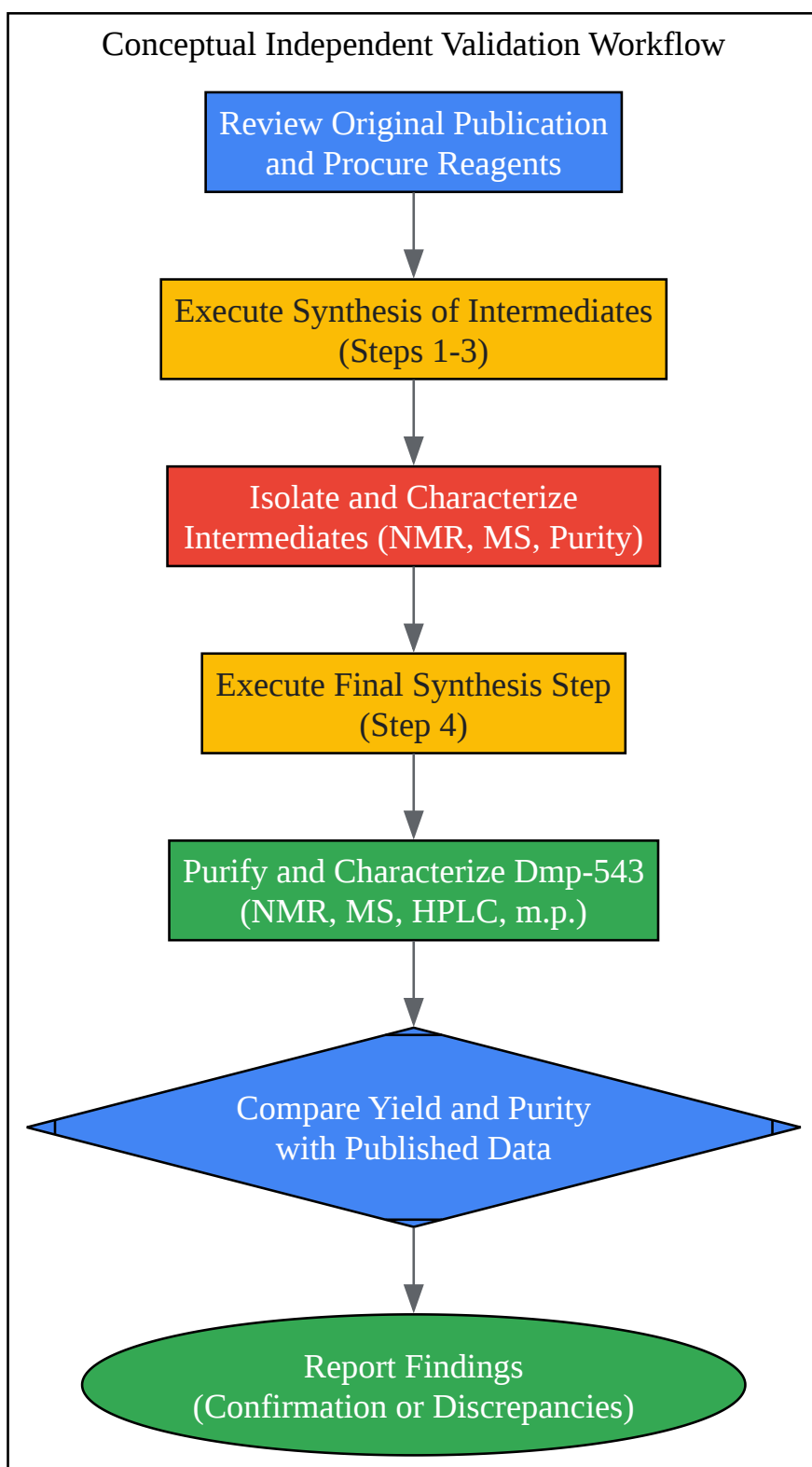
Synthesis of **Dmp-543** (Step 4)

A solution of anthrone in THF is treated with lithium tert-butoxide at a temperature between 15-30 °C to form the corresponding enolate. In a separate vessel, the crude (2-fluoro-4-pyridinyl)methyl mesylate is treated with sodium iodide in THF at 40 °C for three hours to facilitate the formation of the more reactive iodide intermediate in situ. The previously prepared anthrone enolate solution is then added dropwise to this mixture at 40-50 °C. After aging the reaction for one hour, it is quenched with brine. The product is extracted, and the organic layer is concentrated. The final product, **Dmp-543**, is purified by column chromatography.

Visualizations

The following diagrams illustrate the published synthetic pathway and a conceptual workflow for how an independent validation could be structured.





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